molecular formula C30H46O3 B1682274 Wilforlide A CAS No. 84104-71-2

Wilforlide A

Cat. No. B1682274
CAS RN: 84104-71-2
M. Wt: 454.7 g/mol
InChI Key: HHQJBWYXBWOFJY-YLXTXNMFSA-N
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Description

Wilforlide A is a small molecule inhibitor of cyclin-dependent kinases (CDKs) from the Wilforlide family of compounds. It is a potent inhibitor of CDKs and has been studied for its potential use in cancer therapy. It has a wide range of applications in both in vivo and in vitro experimentation, as well as in other biological experiments. Wilforlide A is a promising drug for cancer therapy, as it has demonstrated promising results in laboratory studies and clinical trials.

Scientific Research Applications

1. Method Development for Content Determination

Zhang, H. (2014) established a method for determining the content of Wilforlide A in Tripterygium wilfordii from different producing areas using High-Performance Liquid Chromatography (HPLC). This study provides a reliable method for quality control and content determination of Wilforlide A in T. wilfordii and related preparations (Zhang, 2014).

2. Quantitative Analysis Techniques

Jian-lin, H. (2010) also developed a method using HPLC to determine the content of Wilforlide A in Tripterygium hypoglaucum (Levl.) Hutch, contributing to the quality control and standardization of medicinal preparations containing Wilforlide A (Hu Jian-lin, 2010).

3. Pharmacokinetic Studies

Zhai, J., & Liu, W. (2015) developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine Wilforlide A in biological samples. This study is crucial for forensic identification and clinical diagnosis related to Tripterygium wilfordii poisoning (J. Zhai & Wei Liu, 2015).

4. Clinical Relevance and Bioavailability Studies

Wang, Z. et al. (2018) conducted a study on the bioavailability of Wilforlide A in mice, using an HPLC-APCI-MS/MS method. This research is significant for evaluating the relevance of Wilforlide A as a quality control marker and for future clinical efficacy studies (Zhijun Wang et al., 2018).

5. Therapeutic Potential Evaluation

Wang, Z. et al. (2022) explored the chemosensitizing effect of Wilforlide A in combination with Docetaxel in drug-resistant prostate cancer. This study highlights the potential of Wilforlide A in enhancing the efficacy of chemotherapy in resistant cancer types (Zhijun Wang et al., 2022).

properties

IUPAC Name

(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-22-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,26-,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQJBWYXBWOFJY-YLXTXNMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004388
Record name 3-Hydroxy-22,29-epoxyolean-12-en-29-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Wilforlide A

CAS RN

84104-71-2
Record name Wilforlide A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84104-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wilforlide A
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Record name 3-Hydroxy-22,29-epoxyolean-12-en-29-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84104-71-2
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Record name WILFORLIDE A
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
282
Citations
Y Cao, J Liu, C Huang, Y Tao, Y Wang, X Chen… - Journal of …, 2022 - Elsevier
… on M1 polarization with Wilforlide A, whereas it was less than the combination of TAK242 and Wilforlide A. Therefore, this work supports that Wilforlide A ameliorates M1 macrophage …
Number of citations: 17 www.sciencedirect.com
M Xue, Z Jiang, J Liu, LY Zhang, T Wang, H Wang… - Fitoterapia, 2010 - Elsevier
Tripterygium Glycosides (TG) is effective in the treatment of patients with a variety of inflammatory and autoimmune diseases, especially rheumatoid arthritis (RA) in clinical. Wilforlide A (…
Number of citations: 41 www.sciencedirect.com
Z Wang, S Yeung, S Yang, Y Huang, MSS Chow - in vivo, 2022 - iv.iiarjournals.org
… In the high-dose treatment group, the combination of wilforlide A and docetaxel significantly … nor wilforlide A monotreatment groups showed any effect. Conclusion: Wilforlide A was …
Number of citations: 2 iv.iiarjournals.org
J Yao, L Zhang, X Zhao, L Hu, Z Jiang - … and Pharmaceutical Bulletin, 2006 - jstage.jst.go.jp
… LC-ESI-MS The LC-ESI-MS in the SIR mode provided a highly selective method for the determination of triptolide, wilforlide A, and triptonide. The retention times of triptolide, wilforlide A…
Number of citations: 28 www.jstage.jst.go.jp
JH Yang, SD Luo, YS Wang, JF Zhao… - Journal of Asian …, 2006 - Taylor & Francis
… -type triterpenes, tripterfrielanons A (1) and B (2), along with six known triterpenoids, friedelin (3), canophyllal (4), canophyllalic acid (5), 3-oxo-29-hydroxyfriedelane (6), wilforlide A (7), …
Number of citations: 34 www.tandfonline.com
M Li, Q Luo, X Chen, F Qiu… - BMC …, 2023 - bmccomplementmedtherapies …
… Parthenolide, triptolide, triptonide, triptobenzene H, celastrol, demethylzeylasteral, wilforlide A, … However, wilforlide A, regelidine and triptotriterpenic acid A did not significantly affect the …
Z Wang, S Yeung, S Chen, Y Moatazedi… - … of Chromatography B, 2018 - Elsevier
Wilforlide A (WA), an active compound in Tripterygium wilfordii Hook F (TW) which is a traditional Chinese medicine for treatment of autoimmune diseases, is a quality control marker for …
Number of citations: 10 www.sciencedirect.com
L Jiang, Y Tu, W Dai, L Yuan - Journal of Chinese …, 2023 - search.ebscohost.com
… According to the NMR and MS analysis, sixteen compounds were identified as wilforlide A (1), wilforlide B (2), 3β,22α-dihydroxyolean12-en-29-oic acid (3), 22α-hydroxy-3-oxoolean-12-…
Number of citations: 0 search.ebscohost.com
Y He, S Shi, R Zhang, W Shen, J Tu… - Drug and chemical …, 2015 - Taylor & Francis
… 2000; Wong et al., Citation2012), including diterpenes (such as triptolide and triptonide), triterpenes (such as wilforgine and wilforine) and alkaloids (such as tripterine and wilforlide A), …
Number of citations: 8 www.tandfonline.com
R Zhuo, L Zhang, L Wang, G Shan, Q Yang… - Analytical …, 2013 - pubs.rsc.org
… A certified reference standard of wilforlide A was obtained from National Institutes for Food and Drug Control (Bei**g, China). Reference standards of triptolide, tripterine and triptonide …
Number of citations: 14 pubs.rsc.org

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